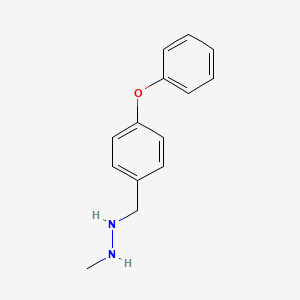

1-Methyl-2-(4-phenoxybenzyl)hydrazine

Description

Overview of Hydrazine (B178648) and Hydrazide Chemical Classes

Hydrazine is an inorganic compound with the chemical formula N₂H₄, consisting of two nitrogen atoms linked by a single covalent bond. wikipedia.org The term "hydrazines" also refers to a broad class of organic compounds derived from this parent molecule by replacing one or more hydrogen atoms with an organic group, such as an alkyl or aryl substituent. wikipedia.orgwikipedia.org These compounds are generally colorless, oily liquids with an ammonia-like odor and are known for their high reactivity. nih.gov

Hydrazides represent a distinct class of organic compounds that, while related to hydrazines, possess different chemical properties. A hydrazide has a general structure where an acyl (R'−C(=O)−), sulfonyl (R'−S(=O)₂−), or phosphoryl ((R'−)₂P(=O)−) group is attached to a nitrogen atom of the hydrazine moiety. wikipedia.orgchemeurope.com A key difference is that the presence of the electron-withdrawing acyl, sulfonyl, or phosphoryl group makes hydrazides nonbasic, in contrast to the more basic nature of hydrazine and its alkyl derivatives. wikipedia.org

Historical Context of Hydrazine Derivatives in Medicinal Chemistry Research

The history of hydrazine chemistry began with its first synthesis by Theodor Curtius in 1887. psvmkendra.com While initially a subject of interest in inorganic chemistry, its organic derivatives were prepared some years earlier by Emil Fischer, who demonstrated their utility in various organic syntheses. acs.org The transition of hydrazine derivatives into medicinal chemistry marked a significant milestone. These compounds became recognized for their therapeutic potential, leading to the development of several important drugs.

Notable examples include isoniazid (B1672263), a primary drug for treating tuberculosis, and other medications like iproniazid (B1672159), hydralazine, and phenelzine, all of which contain hydrazine-like structures. wikipedia.orgnih.gov The discovery and success of these early hydrazine-based pharmaceuticals spurred further research, establishing hydrazine derivatives as a crucial scaffold in the design and synthesis of new therapeutic agents. psvmkendra.com

Classification and Structural Features of Hydrazine-Based Compounds

Hydrazine-based compounds can be classified based on the number and position of their organic substituents on the two nitrogen atoms. This classification helps in predicting their chemical properties and reactivity. wikipedia.org

Classification of Hydrazines:

Monosubstituted hydrazines: One hydrogen atom is replaced by an alkyl or aryl group.

Disubstituted hydrazines:

Symmetrically disubstituted: Each nitrogen atom has one substituent (e.g., 1,2-dimethylhydrazine). wikipedia.org

Asymmetrically disubstituted: Both substituents are on the same nitrogen atom (e.g., 1,1-dimethylhydrazine). wikipedia.org

Tri- and Tetrasubstituted hydrazines: Three or four hydrogen atoms are replaced by organic groups. wikipedia.org

The structural foundation of hydrazine is the N-N single bond, with each nitrogen atom having a pyramidal geometry. wikipedia.org The key feature that drives their reactivity is the nucleophilic nature of the nitrogen atoms, which possess lone pairs of electrons. This allows them to participate in a wide array of chemical reactions, including condensations, cyclizations, and substitutions, making them valuable intermediates in the synthesis of heterocyclic compounds. psvmkendra.com

| Classification | General Structure | Example | Key Properties |

|---|---|---|---|

| Monosubstituted | R-NH-NH₂ | Methylhydrazine | Colorless liquids, water-soluble, strongly alkaline, good reducing agents. wikipedia.org |

| Asymmetrically Disubstituted | R₂N-NH₂ | 1,1-Dimethylhydrazine | Similar properties to monosubstituted aliphatic hydrazines. wikipedia.org |

| Symmetrically Disubstituted | R-NH-NH-R | 1,2-Dimethylhydrazine | Prepared by reducing nitro compounds or azines. wikipedia.org |

| Tri- and Tetrasubstituted | R₂N-NR₂ | Tetraphenylhydrazine | Water-insoluble, weakly basic compounds. wikipedia.org |

Research Rationale for Investigating Substituted Hydrazines, including 1-Methyl-2-(4-phenoxybenzyl)hydrazine

The investigation into substituted hydrazines is propelled by their vast and diverse range of biological activities. psvmkendra.com The unique structural and electronic properties of the hydrazine moiety make these compounds versatile scaffolds for drug discovery. They have the capacity for hydrogen bonding, metal chelation, and engaging in redox reactions, which allows them to interact with a wide array of biological receptors and enzymes. psvmkendra.com

Hydrazine derivatives and their related compounds, hydrazones, have been shown to exhibit a wide spectrum of pharmacological effects, including:

Antimicrobial psvmkendra.com

Anticancer psvmkendra.comnaturalspublishing.com

Antitubercular naturalspublishing.com

Antiviral psvmkendra.com

Anti-inflammatory psvmkendra.comekb.eg

Anticonvulsant psvmkendra.comekb.eg

The specific rationale for investigating This compound lies in the exploration of how its unique combination of structural motifs contributes to potential biological activity. This compound features a disubstituted hydrazine core, with a small methyl group on one nitrogen and a larger, more complex 4-phenoxybenzyl group on the other. Researchers would seek to understand how the interplay between the nucleophilic hydrazine core and the lipophilic, sterically bulky phenoxybenzyl substituent influences its interaction with biological targets.

Scope and Objectives of Academic Research on this compound and Related Analogs

Academic research on this compound and its analogs is focused on synthesis, characterization, and evaluation of their potential therapeutic properties. The primary objectives of such research typically include:

Synthesis and Characterization: Developing efficient synthetic pathways to produce the target compound and its analogs. researchgate.net The synthesized molecules are then characterized using spectroscopic methods to confirm their structure and purity. psvmkendra.com

Biological Screening: Evaluating the synthesized compounds for a wide range of biological activities. For instance, research on similar hydrazine analogs has focused on measuring their antioxidant capacity or their effectiveness as antimicrobial agents against various bacterial and mycobacterial strains. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to different parts of the molecule—such as the substituents on the benzyl (B1604629) ring or the nature of the alkyl group on the hydrazine nitrogen—affect its biological potency and selectivity. psvmkendra.com This helps in designing more effective and targeted therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-[(4-phenoxyphenyl)methyl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-15-16-11-12-7-9-14(10-8-12)17-13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBVDTZOONXMQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNNCC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 1 Methyl 2 4 Phenoxybenzyl Hydrazine Analogs

Impact of Substituent Electronic and Steric Effects on Biological Activity

The biological activity of hydrazine (B178648) derivatives can be significantly influenced by the nature of substituents on their aromatic rings. These effects are broadly categorized as electronic and steric. Electronic effects relate to a substituent's ability to donate or withdraw electron density, which can alter the molecule's acidity, basicity, and susceptibility to metabolic reactions. beilstein-journals.org Steric effects pertain to the size and shape of the substituent, which can dictate how well the molecule fits into its biological target's binding site.

A comparative study on N-acylhydrazones highlighted the difference between an electron-donating methyl group and an electron-withdrawing nitro group. beilstein-journals.org The presence of the electron-withdrawing nitro group was found to significantly affect the pKₐ of a nearby phenol (B47542) group and increase the hydrazone's susceptibility to hydrolysis, which can impact its stability and interaction under physiological conditions. beilstein-journals.org Conversely, the modification of substituents on the acylhydrazone framework has led to the identification of new analgesic compounds, demonstrating that tuning these properties is a valid strategy for altering pharmacological outcomes. nih.gov

Research on hydrazide-hydrazone inhibitors of the enzyme laccase revealed that O-methylation of phenolic hydroxy groups led to a loss of inhibitory potency. mdpi.com This suggests that the hydrogen-bonding capability of the hydroxyl group is critical for activity. The same study noted that a slim molecular framework was pivotal for stabilization within the enzyme's substrate docking site, while bulky tert-butyl substituents in a specific position favored strong interactions with the binding pocket. mdpi.com

The influence of steric bulk is further exemplified in studies of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides as cholinesterase inhibitors. nih.gov A clear relationship was observed between the length of the N-alkyl chain and the inhibitory potency against acetylcholinesterase (AChE). Potency varied significantly with chain length, identifying optimal lengths for maximal inhibition. nih.gov For instance, N-Tridecyl and N-pentadecyl derivatives were identified as the most potent and selective inhibitors of AChE. nih.gov

| Compound | Alkyl Chain Length | AChE IC₅₀ (µM) |

|---|---|---|

| N-Pentyl Derivative | C5 | 68.42 |

| N-Hexyl Derivative | C6 | 62.51 |

| N-Heptyl Derivative | C7 | 55.33 |

| N-Tridecyl Derivative | C13 | 27.04 |

| N-Pentadecyl Derivative | C15 | 29.56 |

Role of the Hydrazine Scaffold in Modulating Pharmacological Responses

The hydrazine (-NH-NH-) or hydrazone (-C=N-NH-) moiety is not merely a linker but an active pharmacophore that is fundamental to the biological activity of these compounds. mdpi.com This scaffold is present in numerous compounds with a wide array of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral activities. nih.govmdpi.comresearchgate.net

One of the most well-known roles of the hydrazine group is in the inhibition of monoamine oxidase (MAO) enzymes. researchgate.net Drugs such as iproniazid (B1672159) are hydrazine derivatives that exert their antidepressant effects by inhibiting MAO, which in turn increases the levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain. researchgate.net The hydrazine moiety can form a covalent bond with the enzyme's cofactor, leading to irreversible inhibition.

The reactivity and binding capability of the hydrazine scaffold can be modulated. For example, methylation of the secondary nitrogen atom of the hydrazine moiety has been shown to improve selectivity for Vascular Adhesion Protein-1 (VAP-1) over MAO. researchgate.netnih.gov This highlights that subtle modifications to the core scaffold can redirect the pharmacological profile of the molecule, enhancing its selectivity for a desired target. The hydrazine group also makes these molecules effective chelating agents for metal ions, which can be a mechanism for their activity as inhibitors of certain metalloenzymes. researchgate.net However, the hydrazine scaffold can also be susceptible to metabolic reactions, such as hydrolysis, which can influence the compound's duration of action and metabolic fate. researchgate.net

Conformational Flexibility and Its Influence on Ligand-Target Recognition

Conformational flexibility, or the ability of a molecule to adopt different shapes, is a critical factor in how a ligand recognizes and binds to its biological target. ucsd.edu The process of binding is often dynamic and can involve mechanisms such as "induced fit," where the binding site of the target protein adapts its shape to accommodate the ligand, or "conformational capture," where the ligand binds to a specific, pre-existing conformation of the target. ucsd.edu

For hydrazine derivatives, the bonds within the scaffold and between the scaffold and its substituents allow for considerable rotational freedom. This flexibility enables the molecule to explore various spatial arrangements and find an optimal conformation for binding. Studies on novel hydrazine inhibitors of VAP-1 revealed that the enzyme's ligand-binding pocket is flexible and capable of accommodating ligands that are substantially larger than previously thought. researchgate.netnih.gov This adaptability of the target underscores the importance of the ligand's own flexibility to achieve a stable and effective interaction.

Conversely, in some cases, reducing conformational flexibility can enhance potency. If a molecule is locked into its "bioactive" conformation—the shape it adopts when bound to its target—the entropic penalty of binding is reduced, which can lead to a stronger interaction. polyu.edu.hk A study of different inhibitors found that decreased conformational flexibility could lead to an increase in potency by allowing phenyl and methyl groups to be buried more effectively into hydrophobic pockets within the active site. polyu.edu.hk Therefore, understanding the interplay between the flexibility of the hydrazine ligand and its target is essential for designing molecules with high affinity and specificity.

Design Principles for Optimizing Potency and Selectivity of Hydrazine Derivatives

Systematic Substituent Modification : The potency and selectivity of hydrazine derivatives can be optimized by systematically altering the substituents on the aromatic rings. This includes modulating electronic properties (e.g., using electron-withdrawing or -donating groups) to influence pKa and metabolic stability, and adjusting steric bulk to optimize the fit within the target's binding pocket. beilstein-journals.orgmdpi.com As seen with cholinesterase inhibitors, optimizing alkyl chain length can lead to a significant increase in potency. nih.gov

Scaffold Modification for Selectivity : The hydrazine core itself can be modified to enhance target selectivity. A key strategy is the methylation of one of the hydrazine nitrogens, which has been proven effective in improving selectivity for VAP-1 over the structurally related MAO enzymes. researchgate.netnih.gov This approach demonstrates that minor changes to the central scaffold can overcome major hurdles in selectivity.

Balancing Flexibility and Rigidity : While conformational flexibility allows a ligand to adapt to its binding site, designing more rigid analogs that are pre-organized in the bioactive conformation can be a powerful strategy to enhance binding affinity. polyu.edu.hk This can be achieved by introducing cyclic structures or other conformationally restricting elements. SAR studies on acetylcholinesterase inhibitors showed that creating a more rigid analog by replacing a flexible moiety with an indanone group could be done without a major loss in potency, providing a new avenue for exploration. nih.gov

Enhancing Target Interactions : The introduction or preservation of key functional groups that can participate in strong intermolecular interactions, such as hydrogen bonds, is crucial. For instance, the observation that O-methylation of a phenolic hydroxyl group led to a loss of activity suggests that this group is a critical hydrogen bond donor for enzyme inhibition. mdpi.com Design strategies should therefore focus on identifying and incorporating these key interaction points.

Pharmacological and Biochemical Activities of 1 Methyl 2 4 Phenoxybenzyl Hydrazine Analogs: Pre Clinical Research

Enzyme Inhibition Studies

The inhibitory effects of compounds structurally related to 1-Methyl-2-(4-phenoxybenzyl)hydrazine have been evaluated against several key enzymes. These studies are crucial in understanding the potential therapeutic applications of this class of molecules.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Substituted hydrazine (B178648) derivatives have been a significant area of research for inhibitors of monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters. nih.govmdpi.com MAO inhibitors are instrumental in treating neurological disorders like Parkinson's disease by preventing the breakdown of dopamine. mdpi.com

Research has shown that hydrazine compounds can act as potent MAO inhibitors. nih.gov For instance, pheniprazine (B1196415), or (1-methyl-2-phenylethyl)hydrazine, a close structural analog, demonstrates mechanism-based inhibition of both MAO-A and MAO-B. nih.gov Studies on rat liver MAO-B showed an initial non-covalent binding dissociation constant (Ki) of 2450 nM and a first-order rate constant (k+2) for covalent adduct formation of 0.16 min⁻¹. nih.gov For rat liver MAO-A, pheniprazine was a more selective reversible inhibitor with a Ki of 420 nM, though the rate of irreversible inhibition was slower (k+2 = 0.06 min⁻¹). nih.gov

Further studies on various derivatives have identified compounds with selective inhibitory profiles. For example, 4-(2-Methyloxazol-4-yl)benzenesulfonamide was found to be a selective MAO-B inhibitor with an IC50 value of 3.47 μM, compared to its weaker inhibition of MAO-A (IC50 = 43.3 μM). mdpi.com Similarly, in a series of pyridazinobenzylpiperidine derivatives, most compounds showed higher inhibition of MAO-B over MAO-A. mdpi.com

| Compound/Analog Class | Enzyme | IC50 / Ki Value | Selectivity |

| Pheniprazine | Rat Liver MAO-B | Ki = 2450 nM | - |

| Pheniprazine | Rat Liver MAO-A | Ki = 420 nM | Selective reversible inhibitor |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | IC50 = 3.47 μM | MAO-B Selective |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | IC50 = 43.3 μM | MAO-B Selective |

| Pyridazinobenzylpiperidine derivative (S5) | MAO-B | IC50 = 0.202 μM | MAO-B Selective (SI = 19.04) |

| Pyridazinobenzylpiperidine derivative (S5) | MAO-A | IC50 = 3.857 μM | MAO-B Selective (SI = 19.04) |

Data sourced from multiple studies investigating hydrazine analogs and other related compounds. mdpi.commdpi.comnih.gov

Cholinesterase (AChE) and Beta-Secretase 1 (BACE 1) Inhibition

Analogs have also been investigated for their potential to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-secretase 1 (BACE1), enzymes implicated in the pathology of Alzheimer's disease. nih.govnih.gov Donepezil analogs, for example, have shown potent inhibition of both AChE and BChE. nih.gov A series of 22 such analogs displayed IC50 values for AChE ranging from 0.016 ± 0.001 µM to 0.23 ± 0.03 µM, with some also inhibiting BACE1. nih.gov

In a separate study, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which are hydrazine derivatives, demonstrated moderate inhibition of both cholinesterases. nih.gov IC50 values ranged from 27.04–106.75 µM for AChE and 58.01–277.48 µM for BuChE. nih.gov For BACE1, certain benzyl (B1604629) carbamate (B1207046) derivatives have been evaluated, with benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate showing the most significant activity, inhibiting BACE1 by 27.5% at a concentration of 10 µM. mdpi.com

| Compound/Analog Class | Enzyme | IC50 / % Inhibition |

| Donepezil Analogs | AChE | 0.016 - 0.23 µM |

| Donepezil Analogs | BChE | 0.11 - 1.3 µM |

| N-Tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | IC50 ≈ 27.04 µM |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BuChE | IC50 range 58.01–277.48 µM |

| Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | BACE1 | 27.5% inhibition @ 10 µM |

Data compiled from studies on various analogs targeting enzymes related to Alzheimer's disease. nih.govnih.govmdpi.com

Urease Inhibitory Activity

Arylmethylene hydrazine derivatives have emerged as a class of potent urease inhibitors. nih.gov A series of these compounds bearing a 1,3-dimethylbarbituric moiety displayed high anti-urease activity, with IC50 values ranging from 0.61 ± 0.06 to 4.56 ± 0.18 µM. nih.govresearchgate.net The most potent compound in this series, featuring a 2-nitro benzylidene group, had an IC50 of 0.61 µM. nih.govresearchgate.net Kinetic studies revealed a mixed-mode of inhibition against the enzyme. nih.govresearchgate.net

Similarly, novel bis-Schiff bases derived from hydrazine showed excellent to good urease inhibition, with IC50 values between 22.21 ± 0.42 and 47.91 ± 0.14 µM, comparable to the standard inhibitor thiourea (B124793) (IC50 = 21.15 ± 0.32 µM). nih.gov

| Compound/Analog Class | IC50 Value (µM) | Standard Inhibitor (Thiourea) IC50 (µM) |

| Arylmethylene hydrazine with 2-nitro benzylidene group (7h) | 0.61 ± 0.06 | 23 ± 1.7 |

| Arylmethylene hydrazine with thiophen-2-yl group (7m) | 0.86 | 23 ± 1.7 |

| Arylmethylene hydrazine with 2-chloro benzylidene group (7c) | 1.2 | 23 ± 1.7 |

| Bis-Schiff bases of benzyl phenyl ketone | 22.21 - 47.91 | 21.15 ± 0.32 |

Data from in-vitro urease inhibition assays of hydrazine derivatives. nih.govresearchgate.netnih.gov

Acetyl-CoA Carboxylase (ACC) Inhibition

Acetyl-CoA carboxylase (ACC) is a key enzyme in fatty acid metabolism, making it a target for various metabolic diseases. nih.gov Analogs containing a 4-phenoxy-phenyl group, a core feature of the subject compound, have been synthesized and evaluated as ACC inhibitors. A series of 4-phenoxy-phenyl isoxazoles showed potent ACC inhibitory activity. tandfonline.com One of the most effective compounds, a cyclopropylmethoxy-substituted derivative (6g), exhibited an IC50 value of 99.8 nM, which was comparable to the known inhibitor CP-640186. tandfonline.com ACC inhibitors work by blocking the biosynthesis of fatty acids, which can impact the proliferation of cancer cells and regulate energy homeostasis. tandfonline.comresearchgate.net

| Compound/Analog | Enzyme Target | IC50 Value (nM) |

| 4-phenoxy-phenyl isoxazole (B147169) (6g) | hACC1 | 99.8 |

| CP-640186 (Reference) | hACC1 | 108.9 |

Data from a study on 4-phenoxy-phenyl isoxazoles as ACC inhibitors. tandfonline.com

Poly-[ADP-ribose] Polymerase (PARP) and Phosphodiesterase (PDE) Inhibition

While specific data on PARP inhibition by this compound analogs is limited in the available literature, extensive research has been conducted on various heterocyclic compounds as inhibitors of phosphodiesterases (PDEs). PDE inhibitors are investigated for treating a range of conditions, including neurological and psychiatric disorders. google.com

For instance, a novel class of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and their analogs were found to be potent and selective inhibitors of PDE4. nih.govresearchgate.net Certain hexahydrophthalazinone derivatives showed pIC50 values (negative logarithm of IC50) ranging from 7.6 to 8.4. nih.gov In the realm of PDE10A inhibitors, a quinoline (B57606) derivative, PF-2545920, was identified as a highly potent inhibitor with an IC50 of 0.37 nM and has been evaluated as a clinical candidate for schizophrenia. researchgate.net

| Compound/Analog Class | Enzyme Target | Potency (pIC50 / IC50) |

| Hexahydrophthalazinones (10/11c,d) | PDE4 | pIC50 = 7.6 - 8.4 |

| PF-2545920 (MP-10) | PDE10A | IC50 = 0.37 nM |

| Pyridazinone (3b) | PDE4 | pIC50 = 6.5 |

| Pyridazinone (3b) | PDE3 | pIC50 = 6.6 |

Data on various heterocyclic PDE inhibitors. nih.govresearchgate.net

Aldose Reductase (AR) Inhibition

Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, and its inhibition is a key strategy for managing diabetic complications. openmedicinalchemistryjournal.comnih.gov The enzyme, also known as AKR1B1, is involved in reducing glucose to sorbitol and plays a role in inflammation and cancer. nih.govmdpi.com Various classes of compounds have been screened for AR inhibitory activity.

In one study, a series of benzopyrazine derivatives were evaluated, with the 3'-hydroxyphenyl benzopyrazine (6l) found to be the most active, showing an IC50 of 1.34 ± 0.07 µM. This activity was superior to the standard inhibitor sorbinil (B39211) (IC50 = 3.14 ± 0.02 µM). sciencepublishinggroup.com These compounds also demonstrated high selectivity for aldose reductase (ALR2) over the related aldehyde reductase (ALR1). sciencepublishinggroup.com

| Compound/Analog | IC50 Value (µM) | Standard Inhibitor (Sorbinil) IC50 (µM) |

| 3'-hydroxyphenyl benzopyrazine (6l) | 1.34 ± 0.07 | 3.14 ± 0.02 |

| 3'-bromophenyl benzopyrazine (6i) | 3.48 ± 0.66 | 3.14 ± 0.02 |

Data from a study evaluating benzopyrazines as aldose reductase inhibitors. sciencepublishinggroup.com

Antimicrobial Research

Recent studies have explored the potential of this compound analogs as antimicrobial agents, with research encompassing their activity against a range of bacteria and fungi.

Antibacterial Activity

The antibacterial potential of hydrazine derivatives has been investigated against several medically important bacterial strains, including both Gram-positive and Gram-negative organisms.

Gram-Positive Bacteria:

Staphylococcus aureus : Hydrazide-hydrazone compounds have demonstrated notable activity against Staphylococcus aureus. In some studies, certain derivatives exhibited potent bactericidal effects. For instance, specific analogs have shown very strong activity against various strains of S. aureus, with Minimum Inhibitory Concentration (MIC) values reported to be as low as 0.002–7.81 µg/ml. nih.gov Some compounds have displayed even greater potency than the reference drug ampicillin. nih.gov

Bacillus subtilis : Similar to the findings with S. aureus, hydrazide-hydrazone derivatives have shown significant bactericidal effects against Bacillus subtilis. nih.gov

Gram-Negative Bacteria:

Escherichia coli : Research has indicated that certain hydrazine derivatives possess antibacterial activity against Escherichia coli. One study highlighted a hydrazide–hydrazone compound that showed twofold higher antibacterial activity against E. coli (MIC = 12.5 μg/mL) than ampicillin. nih.gov

Pseudomonas aeruginosa : While some hydrazine-type compounds have been screened for activity against Pseudomonas aeruginosa, the efficacy appears to be varied and generally less pronounced compared to their effects on Gram-positive bacteria. dergipark.org.tr

| Bacterial Strain | Observed Activity | Reported MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Potent bactericidal effect | 0.002 - 7.81 | nih.gov |

| Escherichia coli | Moderate to good activity | 12.5 | nih.gov |

| Pseudomonas aeruginosa | Variable, generally lower activity | Not consistently effective | dergipark.org.tr |

| Bacillus subtilis | Significant bactericidal effect | Not specified | nih.gov |

Antifungal Activity

Investigations into the antifungal properties of hydrazine derivatives have revealed promising activity against various fungal pathogens. Studies have shown that a range of these compounds exhibit fair to excellent antifungal effects. nih.gov For instance, certain 1,2,4-triazole (B32235) derivatives, which share structural similarities with hydrazine compounds, have demonstrated moderate antifungal activities. jocpr.com The mechanism of action for some hydrazine-based compounds is thought to involve inducing oxidative damage in the fungal cells. nih.gov

Antiviral Activity (e.g., Herpes simplex type-1)

The antiviral potential of compounds structurally related to this compound has been a subject of interest. While direct studies on this specific compound are limited, research on related heterocyclic compounds provides some insights. For example, various nitrogen-containing heterocyclic compounds, such as phenoxazine (B87303) and 1,2,4-triazole derivatives, have been reported to exhibit antiviral activity against Herpes Simplex Virus type 1 (HSV-1). jocpr.comnih.gov The mechanisms of action for these related compounds can vary, from direct inactivation of the virus to inhibition of viral replication processes. nih.gov

Antiproliferative and Cytotoxic Research against Cancer Cell Lines

The potential of this compound analogs as anticancer agents is an active area of pre-clinical investigation, with a focus on their effects on breast cancer cells.

Efficacy against Human Breast Adenocarcinoma (MCF-7)

Numerous studies have evaluated the cytotoxic activity of hydrazine and hydrazone derivatives against the MCF-7 human breast cancer cell line. One study reported that a novel 4-hydrazinylphenyl benzenesulfonate (B1194179) derivative exhibited potent nanomolar activity against MCF-7 cells, with an IC50 value of 9.32 nM. nih.gov Other research has shown that certain salicylaldehyde (B1680747) hydrazones are significantly more sensitive against MCF-7 cells than the reference anticancer drug Melphalan. ddg-pharmfac.net Furthermore, a palladium(II) complex of a hydrazine derivative demonstrated potent cytotoxic activity against MCF-7 cells with an IC50 value of 1.18 µg/mL, which was more effective than cisplatin. researchgate.net

| Compound Type | Reported IC50 Value | Reference |

|---|---|---|

| 4-hydrazinylphenyl benzenesulfonate | 9.32 nM | nih.gov |

| Salicylaldehyde hydrazones | Significantly lower than Melphalan | ddg-pharmfac.net |

| Palladium(II) complex of a hydrazine derivative | 1.18 µg/mL | researchgate.net |

| Monobenzyltin compound | 2.5±0.50 μg/mL (after 48h) | nih.gov |

Effects on Cell Cycle Progression (e.g., G0/G1 Phase Arrest)

A key mechanism through which some hydrazine analogs may exert their anticancer effects is by inducing cell cycle arrest, thereby inhibiting the proliferation of cancer cells. Research on a palladium(II) complex of a hydrazine derivative found that it induced apoptotic cell death in MCF-7 cells by arresting the cell cycle at the G0/G1 phase. researchgate.net In contrast, a 4-methylbenzoylhydrazine platinum(II) complex was found to inhibit the cell cycle of MCF-7 cells at the G2 phase. mdpi.com This indicates that different analogs may influence the cell cycle through distinct mechanisms.

Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research into analogs of this compound, particularly compounds containing hydrazine, hydrazide, or hydrazone moieties, has revealed significant potential in triggering this pathway in cancer cells.

A novel platinum(II) complex incorporating 4-methylbenzoylhydrazide demonstrated significant anti-tumor activity by inducing apoptosis in MCF-7 breast cancer cells. mdpi.com This complex was also found to inhibit the cell cycle, arresting it at the G2 phase. mdpi.com Similarly, a series of N-[4-(2-substituted hydrazine-1-carbonyl)thiazole-2-yl]acetamides were shown to have pronounced apoptotic effects. nih.gov One compound from this series, when tested in an animal model, showed recovered caspase-3 immuno-expression, a key marker for apoptosis. nih.gov Flow cytometry analysis confirmed that this compound arrests cell growth at the G1/S phase, leading to cell death through apoptosis rather than necrosis. nih.gov

Further studies on different structural analogs have reinforced these findings. Derivatives of 1,4-benzothiazine are capable of inducing apoptosis in mouse thymocytes, with the process involving the activation of caspases-8, -9, and -3, and the release of cytochrome c from mitochondria. nih.gov Additionally, certain halogenated derivatives of methyl 1-benzofuran-3-carboxylate were found to induce apoptosis in HepG2 and A549 cancer cells in a caspase-dependent manner. mdpi.com Research on 1,2,4-triazinone derivatives also highlighted their ability to induce apoptosis in MCF-7 breast cancer cells by up-regulating the expression of apoptotic proteins. researchgate.net

Activity against other Cancer Cell Lines (e.g., A549, HepG2, MDA-MB-231)

The cytotoxic activity of hydrazine analogs has been evaluated against a range of human cancer cell lines, including lung (A549), liver (HepG2), and breast (MDA-MB-231) cancer lines.

One study investigated two halogenated benzofuran (B130515) derivatives, finding they exhibited cytotoxicity against A549, HepG2, SW480, SW620, HCT116, PC3, and MDA-MB-231 cell lines. mdpi.com One of these compounds, a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, showed the most pronounced effect against HepG2 and A549 cells, with IC50 values of 3.8 ± 0.5 μM and 3.5 ± 0.6 μM, respectively. mdpi.com The other derivative, a methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, was most active against A549 cells with an IC50 value of 6.3 ± 2.5 μM. mdpi.com

Quinaldehyde o-nitrobenzoylhydrazone (QN), a hydrazone derivative, was found to be weakly toxic to HepG2 cells on its own. However, at a non-toxic concentration, it significantly potentiated the cytotoxicity of several clinical chemotherapeutic drugs, including doxorubicin (B1662922) and carboplatin, demonstrating its potential as a chemosensitizer. mdpi.com The neurotoxin 1-methyl-4-phenylpyridinium ion (MPP+), while structurally different, showed highly selective and potent anticancer activity against human lung adenocarcinoma A549 cells. nih.govnih.gov MPP+ caused a significant, dose-dependent death of A549 cells while showing much lower cytotoxicity in normal human lung and rat liver cells. nih.govnih.gov

| Compound Class | Cell Line | Activity | IC50 Value | Source |

| Benzofuran derivative | HepG2 | Cytotoxic | 3.8 ± 0.5 μM | mdpi.com |

| Benzofuran derivative | A549 | Cytotoxic | 3.5 ± 0.6 μM | mdpi.com |

| Benzofuran derivative | A549 | Cytotoxic | 6.3 ± 2.5 μM | mdpi.com |

| Hydrazone derivative | HepG2 | Chemosensitizer | >400 µM (alone) | mdpi.com |

| 1-methyl-4-phenylpyridinium | A549 | Cytotoxic | Dose-dependent | nih.govnih.gov |

Anti-inflammatory Research

Hydrazine and its related analogs, particularly hydrazones, have been a significant focus of anti-inflammatory research. mdpi.comnih.govmdpi.com These compounds are explored for their potential to mitigate inflammation, often with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). jddtonline.info

Several studies have synthesized and evaluated novel hydrazone derivatives for anti-inflammatory activity using preclinical models like the carrageenan-induced paw edema assay. nih.govjddtonline.info One study reported that compounds from a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2(benzal)hydrazones were potent anti-inflammatory agents, with one analog showing slightly better activity than the standard drug indomethacin. nih.gov Another series of benzothiazine N-acylhydrazones also exhibited better anti-inflammatory activity than the standard drug piroxicam. nih.gov

The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, similar to NSAIDs. nih.gov Research has also focused on developing compounds that act as dual inhibitors of both COX and 5-lipoxygenase (5-LO), which could offer a safer profile. nih.govresearchgate.net In a study on 1-methylhydantoin (B147300) cinnamic imides, several compounds were found to significantly inhibit the release of nitric oxide (NO) and reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-1β in cell-based assays. mdpi.com In an in-vivo model of xylene-induced ear edema, these compounds also demonstrated dose-dependent anti-inflammatory effects. mdpi.com

| Compound Series | Model | Key Finding | Source |

| Benzothiazine N-acylhydrazones | Carrageenan-induced peritonitis | Better activity than standard piroxicam | nih.gov |

| Pyridazinone-acetyl-benzalhydrazones | Carrageenan-induced paw edema | One analog slightly better than indomethacin | nih.gov |

| Naphthalen-1-yloxy-acetic acid hydrazide | Carrageenan-induced paw edema | Showed 20.90% inhibition at 50 mg/kg | nih.gov |

| 1-Methylhydantoin cinnamic imides | Xylene-induced ear edema | Dose-dependent reduction in edema | mdpi.com |

Analgesic Research

The search for new analgesic agents has led researchers to investigate various hydrazide and hydrazine derivatives. nih.govresearchgate.net Many of these compounds have shown promising results in preclinical pain models, such as the acetic acid-induced writhing test in mice. nih.govresearchgate.net

In one study, a series of newly synthesized hydrazide and hydrazine derivatives were evaluated for analgesic activity. Most of the tested compounds induced a significant reduction in the writhing response compared to the control group, with one compound proving to be more potent than mefenamic acid, a standard analgesic. nih.govresearchgate.net Another study synthesized new imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles, which are structurally related to hydrazides. nih.gov Several of these compounds showed significant antinociceptive effects in the writhing test, comparable to the standard drug indomethacin, but without causing significant ulcerogenic activity. nih.gov

The structural framework of these molecules, often incorporating a hydrazone moiety, is considered a key pharmacophore for their analgesic and anti-inflammatory properties. mdpi.com Research has also explored hydrazones containing 5-methyl-2-benzoxazolinones, which demonstrated strong analgesic properties. mdpi.com These findings suggest that the hydrazine scaffold is a valuable starting point for the design of novel pain-relieving medications. mdpi.comnih.gov

| Compound Class | Test Model | Result | Source |

| Hydrazide/Hydrazine derivatives | Acetic acid writhing test | One compound more potent than mefenamic acid | nih.govresearchgate.net |

| Imidazolyl-1,3,4-oxadiazoles/1,2,4-triazoles | Acetic acid writhing test | Activity comparable to indomethacin | nih.gov |

| Hydrazones with fenamate-like structure | Acetic acid writhing test | Significant reduction in writhing | nih.gov |

| Hydrazones (general) | Formalin test | Reduction in pain in the later phase | mdpi.com |

Antiparasitic Research

Hydrazine derivatives have been investigated as potential therapeutic agents against trypanosomatid parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. One approach involves designing compounds that can act as nitric oxide (NO) donors, as NO is highly toxic to these parasites. nih.govnih.gov

A series of novel 2-arylquinazolin-4-hydrazines were designed based on the principle that a hydrazine moiety connected to an electron-deficient ring could be reduced to release NO. nih.govnih.gov In vitro evaluations against T. cruzi epimastigotes showed that several of these derivatives displayed interesting levels of activity and selectivity. nih.gov The most active compounds against T. cruzi were those bearing electron-withdrawing groups at the 4-position of the aryl ring. nih.gov Mechanistic studies confirmed that these compounds can decompose in an oxidative environment to release NO, which was verified by the Griess test on axenic parasites. nih.govnih.gov These findings highlight the potential of using the hydrazine group as a pharmacophore to design selective and safe NO-donating antitrypanosomal agents. nih.gov Hydrazones, in general, have been noted for their broad range of pharmacological properties, including antitrypanosomal activity. mdpi.com

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Hydrazine and its analogs have been explored as scaffolds for this purpose. nih.govresearchgate.net

A study on new pyrazole-hydrazine coupled Schiff base derivatives showed that the compounds significantly reduced parasitemia in mice infected with P. berghei. nih.gov The suppressive ability of these compounds was dose-dependent, with the highest dose of 15 mg/kg achieving over 80% inhibition, a level comparable to the standard drug combination ACT-Lonart. nih.gov Another study synthesized a series of 1-(heteroaryl)-2-((5-nitroheteroaryl)methylene) hydrazine compounds and tested them against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. researchgate.net The compounds showed potent anti-plasmodial activity against both strains, with IC50 values in the low micromolar range and no significant cytotoxicity against mammalian cells. researchgate.net

Additionally, research on 1,2,4-triazolo[4,3-a]pyrazines, which can be synthesized from hydrazine precursors, has identified analogs with antimalarial activity against the P. falciparum 3D7 strain, with IC50 values ranging from 9.90 to 23.30 µM. beilstein-journals.orgnih.gov These varied studies underscore the versatility of the hydrazine scaffold in the design of novel antimalarial drug leads. researchgate.net

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease, has prompted significant research into novel therapeutic agents. Within this area of investigation, analogs of this compound, particularly those containing hydrazide and hydrazone moieties, have demonstrated promising antileishmanial properties in pre-clinical studies. These compounds are explored for their potential to inhibit the growth of Leishmania parasites.

Research into a series of 1H-pyrazole-4-carbohydrazides revealed that specific derivatives were highly effective against the promastigote forms of Leishmania amazonensis. nih.gov Notably, compounds featuring bromine and nitro substitutions, or nitro and chloro substitutions on the phenyl rings showed significant activity. nih.gov Although these compounds exhibited some toxicity towards murine peritoneal macrophages, they were found to be less toxic than conventional drugs like pentamidine (B1679287) and ketoconazole, suggesting a favorable therapeutic window. nih.gov

Further studies on hydrazone compounds synthesized through mechanochemical means have also yielded potent antileishmanial agents. mdpi.com A particular hydrazone derivative demonstrated a very low IC50 value of 0.3 µM against the intramacrophage amastigote form of Leishmania donovani, the clinically relevant stage of the parasite. mdpi.com This compound also showed a good selectivity index, indicating it is more toxic to the parasite than to host cells, surpassing the performance of the existing drug miltefosine (B1683995) in this in vitro model. mdpi.com

In the quest for new antileishmanial scaffolds, a series of anthranyl phenylhydrazides were synthesized and evaluated. Several of these compounds displayed potent activity against L. amazonensis promastigotes, with IC50 values in the low micromolar range (1-5 µM). nih.gov Structure-activity relationship analysis suggested that halogen substitutions (chlorine or bromine) on the phenyl ring enhance antileishmanial activity. nih.gov Computational studies proposed that these compounds might exert their effect by inhibiting the parasite enzyme pteridine (B1203161) reductase 1 (PTR1), a crucial enzyme in the parasite's folate salvage pathway. nih.gov

The following table summarizes the in vitro antileishmanial activity of selected hydrazine and hydrazone analogs.

| Compound Class | Specific Analog | Leishmania Species | Form | Activity (IC50/EC50) | Reference |

| 1H-pyrazole-4-carbohydrazide | 1-(4-Br-phenyl)-N'-[(4-NO2-phenyl)methylene]-1H-pyrazole-4-carbohydrazide | L. amazonensis | Promastigote | EC50 = 50 µM | nih.gov |

| 1H-pyrazole-4-carbohydrazide | 1-(4-NO2-phenyl)-N'-[(4-Cl-phenyl)methylene]-1H-pyrazole-4-carbohydrazide | L. amazonensis | Promastigote | EC50 = 80 µM | nih.gov |

| Hydrazone | Compound 9 (specific structure in source) | L. donovani | Intramacrophage Amastigote | IC50 = 0.3 µM | mdpi.com |

| Anthranyl Phenylhydrazide | Compound 1g (specific structure in source) | L. amazonensis | Promastigote | IC50 = 1.3 µM | nih.gov |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Consequently, compounds with antioxidant properties are of significant therapeutic interest. Analogs of this compound, particularly those incorporating hydrazinyl-thiazole and catechol moieties, have been evaluated for their antioxidant potential.

A synthesized water-soluble molecule, catechol hydrazinyl-thiazole (CHT), demonstrated very good antioxidant activity in various in vitro assays. mdpi.com When tested for its ability to scavenge the DPPH• radical, CHT showed significantly stronger activity than standard antioxidants like trolox (B1683679) and ascorbic acid, with an IC50 value several folds lower. mdpi.com Similarly, in the ABTS•+ scavenging assay, CHT was found to be more than three times as potent as trolox. mdpi.com These findings highlight the potential of the hydrazone-catechol-thiazole scaffold as a potent antioxidant pharmacophore. nih.gov

The mechanism of action for these compounds often involves their ability to donate a hydrogen atom or an electron to neutralize free radicals. Theoretical studies, including the calculation of bond dissociation enthalpy (BDE) for the phenol (B47542) O-H bonds, support this mechanism and help in the rational design of new antioxidant agents. mdpi.comnih.gov The vasodilator hydralazine, a hydrazine derivative, has also been shown to possess antioxidant properties by scavenging ROS and reducing their production in inflammatory macrophages. nih.gov

The antioxidant capacity of various hydrazine derivatives is presented in the table below.

| Compound Class | Assay | Activity (IC50) | Comparison | Reference |

| Catechol hydrazinyl-thiazole (CHT) | DPPH• Scavenging | 3.28-fold lower than Trolox | More potent than Trolox & Ascorbic Acid | mdpi.com |

| Catechol hydrazinyl-thiazole (CHT) | ABTS•+ Scavenging | 3.16-fold lower than Trolox | More potent than Trolox | mdpi.com |

| N-Phenyl Hydrazine 1-Carbothioamide Derivative | DPPH• Scavenging | 69.56 µg/mL | - | researchgate.net |

Anti-tubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of drug-resistant strains. This has intensified the search for new anti-tubercular agents. Hydrazide-hydrazone derivatives, which are structural analogs of the core compound of interest, have long been a focus of anti-TB drug discovery, partly due to the structural similarity to the first-line drug isoniazid (B1672263) (INH).

Numerous studies have reported the synthesis and evaluation of hydrazone derivatives against M. tuberculosis H37Rv, the standard laboratory strain. One study synthesized a series of substituted methylene/ethylene 4-fluorophenylhydrazide derivatives, with one compound, 4-fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide, showing the highest inhibitory activity. researchgate.net

In another investigation, a set of 15 bioactive compounds with a hydrazide–hydrazone moiety demonstrated antimycobacterial activity in vitro with minimal inhibitory concentrations (MIC) below 2 µg/mL. nih.gov Whole-genome sequencing of resistant mutants suggested that one of these compounds likely acts by inhibiting MmpL3, a crucial transporter in the mycobacterial cell wall synthesis, which is a different mechanism from that of isoniazid. nih.gov This compound showed strong activity against both drug-sensitive and multidrug-resistant (MDR) clinical isolates of M. tuberculosis. nih.gov

Furthermore, a series of sulfonyl hydrazones and 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives were synthesized and showed significant antimycobacterial activity, with MIC values ranging from 0.07 to 0.32 µM, comparable to that of isoniazid. mdpi.com Molecular docking studies suggested that these compounds might interact with the enoyl-ACP reductase (InhA), the same target as isoniazid. mdpi.com

The following table summarizes the anti-tubercular activity of selected hydrazone analogs against M. tuberculosis H37Rv.

| Compound Class | Specific Analog/Series | Activity (MIC) | Comparison to Isoniazid (INH) | Reference |

| Hydrazide-Hydrazone Adamantane | Compound 1 | 0.2 - 0.78 µg/mL (against clinical isolates) | Potent against sensitive & resistant strains | nih.gov |

| 4-Methyl-1,2,3-thiadiazole-based Hydrazone | Derivative 3d | 0.0730 µM | Comparable | mdpi.com |

| Sulfonyl Hydrazone | Derivative 5g | 0.0763 µM | Comparable | mdpi.com |

| Sulfonyl Hydrazone | Derivative 5k | 0.0716 µM | Comparable | mdpi.com |

| Indolylhydrazone | - | 0.62 µM | Two-fold less active | nih.gov |

Mechanisms of Action at the Molecular and Cellular Level

Interactions with Specific Protein Targets

There is currently no information available in the scientific literature that identifies specific protein targets for 1-Methyl-2-(4-phenoxybenzyl)hydrazine. To determine these interactions, future research would need to employ techniques such as affinity chromatography, mass spectrometry-based proteomic approaches, or computational docking studies.

Modulation of Enzymatic Pathways

The effect of this compound on enzymatic pathways is unknown. General studies on other hydrazine (B178648) derivatives have shown potential for enzyme inhibition, particularly towards enzymes with reactive cofactors like monoamine oxidases (MAO). However, whether this compound exhibits similar properties, and with what specificity, has not been investigated.

Receptor Binding and Activation/Inhibition Profiles

There are no published receptor binding assays or functional studies for this compound. Consequently, its profile as a potential agonist, antagonist, or allosteric modulator at any given receptor is entirely uncharacterized.

Cellular Uptake and Intracellular Localization

The processes by which this compound might enter cells and where it may accumulate within subcellular compartments have not been studied. Understanding its cellular uptake and localization would be a fundamental step in determining its potential biological effects.

Influence on Cellular Signaling Pathways (e.g., fatty acid synthesis pathway)

No research has been conducted to assess the impact of this compound on any cellular signaling pathways, including the fatty acid synthesis pathway. While some unrelated compounds have been shown to influence fatty acid metabolism, there is no basis to suggest that this specific hydrazine derivative shares this activity.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes for 1-Methyl-2-(4-phenoxybenzyl)hydrazine and its Derivatives

Future research should prioritize the development of more efficient, sustainable, and scalable synthetic routes for this compound and its derivatives. Traditional methods for synthesizing hydrazine (B178648) derivatives often involve harsh reaction conditions. Modern synthetic chemistry offers several promising avenues for innovation.

Key Research Areas:

Green Chemistry Approaches: The use of environmentally benign solvents, such as water-glycerol systems, coupled with energy-efficient techniques like ultrasonic irradiation, could offer a greener synthetic pathway. nih.gov Microwave-assisted and solvent-free reaction conditions are other green chemistry principles that have been successfully applied to the synthesis of hydrazone derivatives and could be adapted. minarjournal.com

Flow Chemistry: Continuous flow synthesis presents a scalable and safer alternative to batch processing, particularly for reactions involving potentially hazardous reagents like hydrazine. rsc.orgrsc.orgbohrium.com This methodology allows for precise control over reaction parameters, leading to improved yields and purity. The application of flow chemistry has been demonstrated for the synthesis of various hydrazine derivatives from alcohols and could be a viable strategy for the large-scale production of this compound. rsc.orgbohrium.com

Photocatalysis: Redox-neutral photocatalytic methods are emerging as powerful tools in organic synthesis. The use of light to mediate the synthesis of benzylhydrazine (B1204620) derivatives from unactivated phenylethanol analogues showcases a novel and mild approach that could be explored. rsc.org

Direct C-H Amination: Investigating the direct amination of benzylic C(sp3)-H bonds offers a more atom-economical approach to constructing the benzylhydrazine scaffold, minimizing the need for pre-functionalized starting materials. rsc.org

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Potential Advantages | Key Considerations |

| Green Chemistry | Reduced environmental impact, increased safety, potential for lower costs. | Catalyst and solvent selection, optimization of reaction conditions (e.g., microwave power, ultrasound frequency). |

| Flow Chemistry | Enhanced safety and scalability, precise process control, improved reproducibility. rsc.orgbohrium.com | Initial setup cost, potential for clogging, requires expertise in flow reactor technology. |

| Photocatalysis | Mild reaction conditions, high functional group tolerance, novel reactivity. | Selection of appropriate photocatalyst, light source, and reaction medium. |

| Direct C-H Amination | High atom economy, reduced synthetic steps, use of readily available starting materials. | Catalyst development, control of regioselectivity, potential for side reactions. |

Advanced Computational Studies for Enhanced Prediction of Efficacy and Specificity

Computational modeling and simulation are indispensable tools in modern drug discovery and development. For this compound, advanced computational studies can provide valuable insights into its potential biological activities and guide the design of more potent and selective analogs.

Prospective Computational Approaches:

Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound and its derivatives within the active sites of various biological targets. researchgate.netresearchgate.netthaiscience.info Such studies have been successfully employed for other hydrazine derivatives to identify potential anticancer agents and enzyme inhibitors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can help in predicting the activity of newly designed analogs of this compound.

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties and chemical reactivity of the molecule. nih.gov This information is crucial for elucidating reaction mechanisms and predicting the stability of different conformations.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the compound and its biological target over time, offering a more realistic representation of the binding process and the stability of the resulting complex. thaiscience.info

These computational approaches can significantly accelerate the research and development process by prioritizing the synthesis of compounds with the highest predicted efficacy and specificity.

Diversification of Biological Screening Assays for Unexplored Activities

The structural motifs present in this compound suggest a wide range of potential biological activities. A comprehensive screening strategy is necessary to uncover its full therapeutic potential.

Recommended Screening Panels:

Anticancer Activity: Hydrazine and hydrazone derivatives have shown promising anticancer activity against various cancer cell lines. nih.govmdpi.com Screening against a panel of human cancer cell lines, such as those from the National Cancer Institute (NCI), would be a logical first step. nih.gov

Enzyme Inhibition: Many hydrazine-containing compounds are known to be potent enzyme inhibitors. nih.govtandfonline.comnih.gov Screening against key enzyme families implicated in disease, such as kinases, proteases, and oxidoreductases (e.g., monoamine oxidases), could reveal novel therapeutic targets. nih.govnih.govnih.gov

Antimicrobial and Antiviral Activity: The broad biological activity of hydrazones includes antimicrobial and antiviral effects. iscientific.org Testing against a diverse panel of pathogenic bacteria, fungi, and viruses is warranted.

Antidiabetic and Antioxidant Properties: Recent studies on benzylidenehydrazine (B8809509) derivatives have highlighted their potential as antidiabetic and antioxidant agents, suggesting that these are also promising areas for investigation. nih.gov

A systematic approach to biological screening will be crucial in identifying the most promising therapeutic applications for this compound and its future derivatives.

Development of Targeted Analogs with Improved Potency and Selectivity

The development of analogs of this compound with improved potency and selectivity will be a key step in translating its potential into viable therapeutic agents. This will involve a systematic exploration of its structure-activity relationship (SAR).

Strategies for Analog Development:

Substitution Pattern Analysis: The synthesis and evaluation of a library of analogs with varying substituents on the phenyl and benzyl (B1604629) rings will be essential to understand the electronic and steric requirements for optimal activity.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can modulate the compound's physicochemical properties, such as solubility and metabolic stability, potentially leading to improved pharmacokinetic profiles.

Scaffold Hopping: Exploring alternative core structures while retaining key pharmacophoric features could lead to the discovery of novel chemical series with distinct intellectual property and potentially improved biological properties.

Design of Selective Inhibitors: For enzyme targets identified through screening, the design of analogs that specifically interact with the target's active site can lead to highly potent and selective inhibitors with reduced off-target effects. nih.gov

The iterative process of design, synthesis, and biological evaluation will be central to the development of optimized analogs of this compound.

Integration of Multi-omics Data for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound, a systems-level approach integrating various "omics" technologies will be necessary. This will provide a comprehensive picture of the molecular pathways modulated by the compound.

Multi-omics Integration Strategy:

Transcriptomics: Analyzing changes in gene expression (mRNA levels) in response to treatment with the compound can identify the cellular pathways that are activated or inhibited.

Proteomics: Investigating changes in protein expression and post-translational modifications can provide insights into the functional consequences of the observed transcriptomic changes. nih.gov Proteomics has been used to study the hepatotoxic effects of hydrazine, identifying alterations in proteins related to lipid metabolism and stress responses. nih.gov

Metabolomics: Studying the changes in the levels of small-molecule metabolites can reveal the downstream effects of the compound on cellular metabolism. tandfonline.com

Activity-Based Protein Profiling (ABPP): This chemoproteomic technique can be used to identify the direct protein targets of the compound in a complex biological system, providing crucial information about its mechanism of action. acs.orgnih.gov

By integrating data from these different omics platforms, a detailed and holistic understanding of the mechanism of action of this compound can be achieved, which will be invaluable for its further development as a therapeutic agent.

Q & A

Q. Key Considerations :

- Solvent polarity and temperature influence reaction rates and regioselectivity.

- Substituents on the hydrazine (e.g., methoxy vs. methyl groups) significantly alter product outcomes .

Basic: How is spectroscopic and structural characterization performed for hydrazine derivatives?

Q. Methodological Answer :

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, acyl hydrazides are analyzed for intermolecular interactions using CCDC reference codes (e.g., 2032776) .

- Spectroscopy :

- NMR : H and C NMR identify proton environments and confirm hydrazone formation (e.g., imine proton peaks at δ 8–10 ppm).

- IR : Stretching frequencies for N–H (3200–3400 cm) and C=N (1600–1650 cm) validate functional groups.

- Mass Spectrometry : High-resolution MS confirms molecular weights (e.g., [M+H]+ peaks) .

Q. Methodological Answer :

- Case Study : In reactions of 3-acetonyl-5-cyano-1,2,4-thiadiazole, 4-methoxyphenylhydrazine yields a single indole product, whereas phenylhydrazine produces a mixture of indole and pyrazole derivatives .

- Root Cause Analysis :

- Electron-donating groups (e.g., methoxy) stabilize intermediates, favoring indole formation.

- Steric hindrance or electronic effects from substituents alter cyclization pathways.

- Mitigation Strategies :

- Use computational tools (DFT) to model transition states and predict regioselectivity .

- Optimize reaction conditions (e.g., solvent, catalyst) to suppress side pathways.

Advanced: What computational methods are used to predict the reactivity of hydrazine derivatives?

Q. Methodological Answer :

- Density Functional Theory (DFT) :

- Calculates lattice energies and hydrogen-bonding strengths in crystal structures .

- Predicts reaction pathways for hydrazone formation (e.g., Gibbs free energy barriers for cyclization).

- Molecular Docking : Screens hydrazine derivatives for biological activity (e.g., enzyme inhibition) by simulating ligand-protein interactions .

Example : DFT studies on acyl hydrazides reveal that intramolecular hydrogen bonds stabilize planar conformations, influencing crystallinity .

Advanced: What strategies optimize reaction yields for hydrazone formation?

Q. Methodological Answer :

- Catalysis : Acidic conditions (e.g., acetic acid) catalyze imine bond formation .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility, while methanol/chloroform mixtures improve recrystallization .

- Stoichiometry : A 1:1 molar ratio of hydrazine to carbonyl precursor minimizes side reactions.

Q. Methodological Answer :

- Enzyme Inhibition : Hydrazones can coordinate to metal ions in enzyme active sites (e.g., zinc-dependent proteases).

- Cellular Assays : Evaluate cytotoxicity via MTT assays, using concentrations ranging from 1–100 μM.

- Structural Insights : X-ray crystallography of ligand-enzyme complexes identifies binding motifs (e.g., π-π stacking with aromatic residues) .

Advanced: How to resolve discrepancies in crystallographic data for hydrazine derivatives?

Q. Methodological Answer :

- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants to confirm stereochemistry).

- Database Cross-Referencing : Use CCDC or IUCr databases to compare bond lengths/angles with similar structures .

- Dynamic Studies : Variable-temperature XRD assesses thermal motion effects on structural parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.